Physicochemical Properties of Chloroethylthiobenzene: A Technical Guide
Physicochemical Properties of Chloroethylthiobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloroethylthiobenzene encompasses a group of organosulfur compounds with a chlorine atom and an ethylthio group attached to a benzene ring. The relative positions of these substituents (ortho, meta, and para) give rise to three structural isomers: 2-chloroethylthiobenzene, 3-chloroethylthiobenzene, and 4-chloroethylthiobenzene. A comprehensive understanding of the physicochemical properties of these compounds is fundamental for their application in research and development, particularly in fields such as medicinal chemistry and materials science. These properties govern the behavior of the molecules in various systems, influencing their solubility, absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as their potential for chemical synthesis and formulation.
This technical guide provides a summary of the available physicochemical data for the chloroethylthiobenzene isomers. It is important to note that experimentally determined data for these specific compounds are limited in publicly accessible literature. Therefore, this guide also furnishes detailed experimental protocols based on internationally recognized OECD guidelines for the determination of key physicochemical parameters.
Data Presentation
The following tables summarize the known physicochemical properties of the chloroethylthiobenzene isomers. The scarcity of reported experimental values is highlighted, and these tables can serve as a template for recording future experimentally determined data.
Table 1: General Properties of Chloroethylthiobenzene Isomers
| Property | 2-Chloroethylthiobenzene | 3-Chloroethylthiobenzene | 4-Chloroethylthiobenzene |
| CAS Number | Not available | Not available | 5120-72-9 |
| Molecular Formula | C₈H₉ClS | C₈H₉ClS | C₈H₉ClS |
| Molecular Weight | 172.68 g/mol | 172.68 g/mol | 172.68 g/mol |
| Appearance | Data not available | Data not available | Data not available |
Table 2: Physical Properties of Chloroethylthiobenzene Isomers
| Property | 2-Chloroethylthiobenzene | 3-Chloroethylthiobenzene | 4-Chloroethylthiobenzene |
| Melting Point | Data not available | Data not available | Data not available |
| Boiling Point | Data not available | Data not available | Data not available |
| Density | Data not available | Data not available | Data not available |
| Refractive Index | Data not available | Data not available | Data not available |
| Vapor Pressure | Data not available | Data not available | Data not available |
Table 3: Chemical Properties of Chloroethylthiobenzene Isomers
| Property | 2-Chloroethylthiobenzene | 3-Chloroethylthiobenzene | 4-Chloroethylthiobenzene |
| Water Solubility | Data not available | Data not available | Data not available |
| logP (Octanol-Water Partition Coefficient) | Data not available | Data not available | Data not available |
| pKa | Data not available | Data not available | Data not available |
Experimental Protocols
Given the limited availability of experimental data, the following section details the standard methodologies for determining key physicochemical properties, primarily based on the OECD Guidelines for the Testing of Chemicals. These protocols are essential for researchers who need to generate reliable data for chloroethylthiobenzene isomers or other novel compounds.
Melting Point/Melting Range Determination (OECD Guideline 102)
The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.[1] It is a critical indicator of purity, with impure substances typically exhibiting a depressed and broader melting range.[2][3]
Methodology:
-
Capillary Method: A small, powdered sample of the substance is packed into a capillary tube.[4] This tube is then heated in a controlled manner in a liquid bath or a metal block apparatus.[1][2] The temperatures at which melting begins and is complete are recorded as the melting range.[2]
-
Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA): These thermal analysis techniques can also be used to determine the melting point by measuring the heat flow to or from the sample as a function of temperature.[1]
Boiling Point Determination (OECD Guideline 103)
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5][6]
Methodology:
-
Ebulliometer Method: This method involves measuring the boiling temperature of the liquid in an apparatus equipped with a device to prevent superheating.
-
Dynamic Method: The boiling point is determined by measuring the temperature at which the vapor pressure of the substance reaches a specific value.[5]
-
Distillation Method: For this method, the substance is distilled, and the temperature of the vapor is measured.[7] This is suitable for determining the boiling range of mixtures.[8]
-
Siwoloboff Method (Micro-boiling Point): A small amount of the liquid is heated in a tube along with an inverted capillary tube.[9][10] The boiling point is the temperature at which a continuous stream of bubbles emerges from the capillary, and upon cooling, the liquid is drawn back into the capillary.[9]
Water Solubility Determination (OECD Guideline 105)
Water solubility is the saturation mass concentration of a substance in water at a given temperature.[11][12] It is a crucial parameter for assessing the environmental fate and bioavailability of a compound.
Methodology:
-
Flask Method: Suitable for substances with solubilities above 10⁻² g/L.[11] An excess of the substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the dissolved substance in the aqueous phase is then determined analytically after separating the undissolved solid.
-
Column Elution Method: Recommended for substances with solubilities below 10⁻² g/L.[11] A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, constant rate, and the concentration of the substance in the eluate is measured over time until a plateau is reached.
-
Slow-Stir Method: This method is particularly useful for difficult-to-test substances. It involves slow and controlled stirring of the substance in water to achieve saturation without forming a vortex, which helps to avoid the formation of emulsions or micro-droplets.
Octanol-Water Partition Coefficient (logP) Determination (OECD Guidelines 107, 117, 123)
The octanol-water partition coefficient (P) is the ratio of the equilibrium concentrations of a dissolved substance in a two-phase system of n-octanol and water. It is a key indicator of a substance's lipophilicity and is widely used to predict the environmental partitioning and biological uptake of chemicals.
Methodology:
-
Shake Flask Method (OECD 107): This is the traditional method where the test substance is dissolved in either n-octanol or water, and the two phases are shaken together until equilibrium is reached. The phases are then separated, and the concentration of the substance in each phase is determined. This method is suitable for logP values in the range of -2 to 4.
-
High-Performance Liquid Chromatography (HPLC) Method (OECD 117): This method uses reversed-phase HPLC to estimate the logP value based on the retention time of the substance on a nonpolar stationary phase. It is a rapid method suitable for a wide range of logP values (0 to 6).
-
Slow-Stirring Method (OECD 123): This method is preferred for highly lipophilic substances (logP > 5) or for substances that are surface-active, as it minimizes the formation of emulsions. The two phases are stirred slowly for an extended period to allow for equilibrium to be reached.
Visualizations
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a general workflow for the experimental determination of the key physicochemical properties of a chemical substance like chloroethylthiobenzene.
As chloroethylthiobenzene is a synthetic chemical compound, it does not have inherent biological signaling pathways. Therefore, a diagram illustrating such pathways is not applicable. The provided workflow diagram is a more relevant and practical visualization for the intended audience of researchers and scientists.
References
- 1. 2-ethyl benzene thiol, 4500-58-7 [thegoodscentscompany.com]
- 2. 107-06-2 CAS MSDS (1,2-Dichloroethane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 4-Chlorophenyl isothiocyanate | C7H4ClNS | CID 16480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-CHLOROTHIOPHENOL | 6320-03-2 [amp.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. 1-CHLORO-4-(ETHYLTHIO)BENZENE | 5120-72-9 [amp.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. 101095-61-8 CAS MSDS (4-CHLOROMETHYLSTILBENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. Cas 21851-50-3,β-chloro-α-ethylthio-ethylbenzene | lookchem [lookchem.com]
- 11. (PDF) Synthesis and Structure-Physicochemical Properties [research.amanote.com]
- 12. chembk.com [chembk.com]
